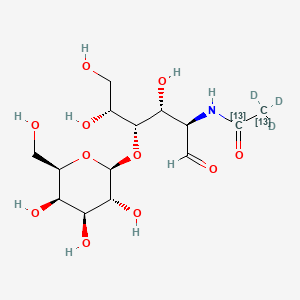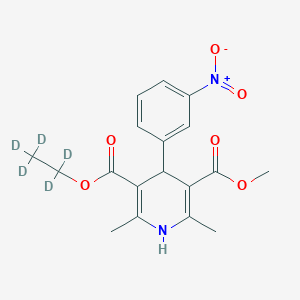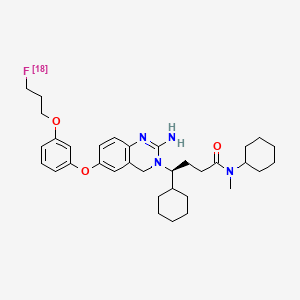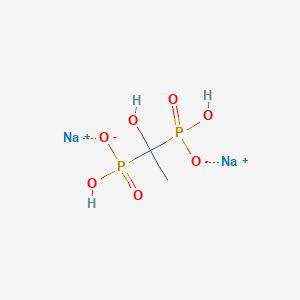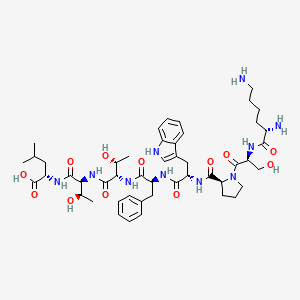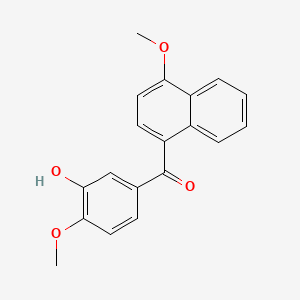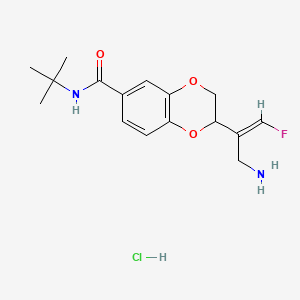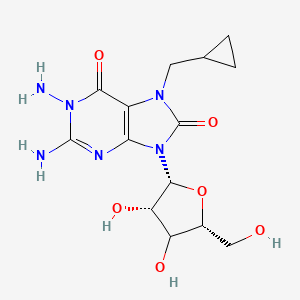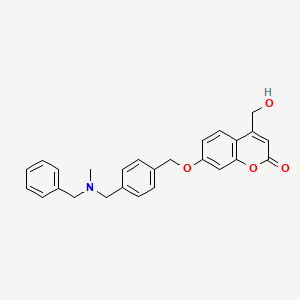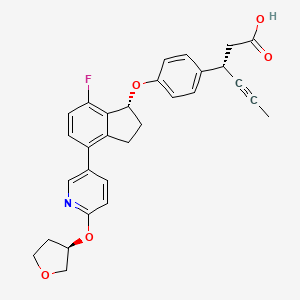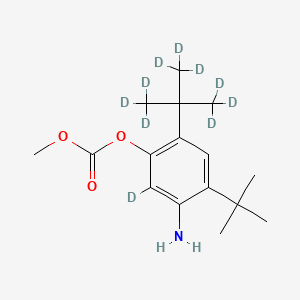
5-Amino-2,4-di-tert-butylphenyl methyl carbonate-d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2,4-di-tert-butylphenyl methyl carbonate-d10 is a deuterated derivative of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate. This compound is often used in scientific research due to its unique properties and applications. It is characterized by the presence of deuterium, which is a stable isotope of hydrogen, making it useful in various analytical and synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate-d10 typically involves the introduction of deuterium into the parent compound, 5-Amino-2,4-di-tert-butylphenyl methyl carbonate. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often involve the use of a suitable solvent, such as methanol or ethanol, and a catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and consistent introduction of deuterium. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-Amino-2,4-di-tert-butylphenyl methyl carbonate-d10 can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
科学的研究の応用
5-Amino-2,4-di-tert-butylphenyl methyl carbonate-d10 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry for studying reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme functions.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmacokinetic studies.
Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of pharmaceuticals.
作用機序
The mechanism of action of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate-d10 involves its interaction with specific molecular targets and pathways. The presence of deuterium can influence the compound’s stability and reactivity, leading to different kinetic isotope effects. This can affect the rate of chemical reactions and the formation of intermediates, providing valuable insights into reaction mechanisms and molecular interactions.
類似化合物との比較
Similar Compounds
5-Amino-2,4-di-tert-butylphenyl methyl carbonate: The non-deuterated parent compound.
2,4-di-tert-butyl-5-nitrophenyl methyl carbonate: Another derivative used in similar applications.
Uniqueness
5-Amino-2,4-di-tert-butylphenyl methyl carbonate-d10 is unique due to the presence of deuterium, which provides distinct advantages in analytical and synthetic applications. The deuterium labeling allows for precise tracking and analysis in various scientific studies, making it a valuable tool in research.
特性
分子式 |
C16H25NO3 |
|---|---|
分子量 |
289.44 g/mol |
IUPAC名 |
[3-amino-4-tert-butyl-2-deuterio-6-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenyl] methyl carbonate |
InChI |
InChI=1S/C16H25NO3/c1-15(2,3)10-8-11(16(4,5)6)13(9-12(10)17)20-14(18)19-7/h8-9H,17H2,1-7H3/i4D3,5D3,6D3,9D |
InChIキー |
NEMQZDZEKFZZJT-RUYWXRBOSA-N |
異性体SMILES |
[2H]C1=C(C(=CC(=C1OC(=O)OC)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C(C)(C)C)N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1N)OC(=O)OC)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


